1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-12-4-5-13-9(12)7(8(10)14)6(2)11-13/h4-5H,3H2,1-2H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCSYBVQBUYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Pyrazole Intermediate | Formation of aminopyrazole or cyanoacetamide | 3-oxopropanenitrile + amines, 80 °C | Intermediate for ring closure |
| Cyclocondensation (GBB) | Multicomponent reaction forming imidazo[1,2-b]pyrazole | Aminopyrazole + aldehyde + isocyanide + acid catalyst | Imidazo[1,2-b]pyrazole core |
| Alkylation | Introduction of ethyl and methyl groups | Alkyl halides, NaH, DMF, 0–25 °C | Substituted imidazo[1,2-b]pyrazole |
| Amidation | Conversion of ester/nitrile to carboxamide | Ammonia or amine, variable conditions | Final carboxamide product |
| Purification | Recrystallization or chromatography | Ethanol, toluene, silica gel chromatography | High purity compound |
Research Findings on Preparation
- The presence of methyl substituents at the 6-position enhances the yield and efficiency of aminopyrazole formation under microwave conditions.
- Acid catalysis (e.g., HClO4) in the GBB reaction facilitates high-yielding cyclization to the imidazo[1,2-b]pyrazole-7-carboxamide scaffold at room temperature, making it suitable for diverse derivatives.
- Alkylation under mild conditions (0 °C to room temperature) using sodium hydride and alkyl halides provides high regioselectivity for 1-ethyl and 6-methyl substitutions.
- Purification via recrystallization and chromatography ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure compounds for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, alcohols, or halides, and leaving groups such as tosylates or mesylates.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Substituted imidazopyrazoles or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit promising anticancer properties. Specifically, 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been studied for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.
Anti-inflammatory Effects
Another significant application of this compound is in the treatment of inflammatory diseases. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions. This mechanism is crucial for developing new anti-inflammatory drugs that are more effective and have fewer side effects than current therapies.
Agricultural Science
Pesticide Development
The imidazo[1,2-b]pyrazole derivatives have been explored for their potential as agrochemicals. This compound has shown efficacy in controlling pests and diseases in crops. Its mode of action involves disrupting the nervous system of target insects, making it a candidate for developing safer and more effective pesticides.
Herbicide Properties
In addition to its pesticidal applications, this compound has also been investigated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is essential for integrated pest management strategies in sustainable agriculture.
Material Science
Polymer Additives
In material science, this compound has been evaluated as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 50% compared to untreated controls. The results indicated not only effectiveness but also a favorable safety profile for non-target organisms.
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action Comparison
- DU325 uniquely combines differentiation and apoptosis induction, bypassing resistance mechanisms seen in ATRA-treated AML .
- Unlike vitamin D3 , DU325 directly targets CD33+/CD7+ AML subpopulations, offering precision in refractory cases .
Efficacy and Selectivity
- Potency: DU325’s IC50 of 80.6 nM in primary AML cells surpasses older agents like cytarabine (IC50 ~1–10 μM in resistant AML). DU385 operates at similar nanomolar ranges but lacks myeloid-specific data .
- Selectivity: DU325 spares normal hematopoietic cells, whereas ATRA and vitamin D3 may cause hypercalcemia or differentiation syndrome .
Biological Activity
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. Its unique structure, featuring a fused imidazole and pyrazole ring system, contributes to its diverse chemical properties and biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound exhibits a range of biological effects depending on its specific targets and mode of action, which include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies indicate that it triggers mitochondrial depolarization and activates caspase pathways in leukemia cells, leading to cell death .
- Differentiation of Myeloid Cells : Research demonstrates that derivatives of imidazo[1,2-b]pyrazole can promote differentiation in immature myeloid cells, which is significant for restoring antitumor immunity .
Biological Activities
The biological activities of this compound have been evaluated through various studies. Key findings include:
Anticancer Activity
The compound has shown promising anticancer properties against several cancer cell lines:
| Cell Line | Response | Mechanism |
|---|---|---|
| MV-4-11 (Leukemia) | Induces apoptosis (40 nM) | Mitochondrial dysfunction |
| HL-60 (Leukemia) | Cytotoxic effect at nanomolar range | Activation of caspase pathways |
| MOLT-4 (Lymphoblastic Leukemia) | Less sensitive compared to myeloid cells | Apoptotic response detected by flow cytometry |
Studies have indicated that the compound's effectiveness varies across different cell types, with myeloid leukemia cells being more sensitive than lymphoid cells .
Modulation of Gene Expression
Upon treatment with the compound, significant changes in gene expression associated with drug-induced cytotoxicity were observed. For example:
- Upregulation of genes involved in oxidative stress response (e.g., ALOX5AP).
- Downregulation of anti-apoptotic genes such as BCL2A1 .
Case Studies
A notable case study involved the evaluation of imidazo[1,2-b]pyrazole derivatives in acute myeloid leukemia (AML) models. The study demonstrated that these compounds could effectively induce differentiation and apoptosis in immature myeloid cells, suggesting potential therapeutic applications in AML treatment .
Q & A
What are the established synthetic routes for 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?
Answer (Basic):
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves condensation reactions. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was synthesized by fusing 2-aminobenzimidazole with ethyl 3-oxohexanoate and aromatic aldehydes in DMF, followed by crystallization from methanol . Adapting this for the carboxamide derivative would require substituting the ester group with an amide via hydrolysis and subsequent coupling with an amine. Key steps include controlling reaction time (10–12 minutes for fusion) and solvent selection (DMF for solubility, methanol for crystallization) .
How is X-ray crystallography applied to resolve structural ambiguities in imidazo[1,2-b]pyrazole derivatives?
Answer (Basic):
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For instance, the crystal structure of a related compound revealed a dihedral angle of 16.90° between the imidazo[1,2-b]pyrazole core and the phenyl ring, with π–π interactions (3.643 Å) stabilizing the lattice . Hydrogen-bonding parameters (e.g., O–H⋯N distances) and bond-length data (C–C mean = 0.005 Å) are validated against databases like Allen et al. (1987) to ensure accuracy .
How can computational reaction path searches enhance the synthesis design of this compound?
Answer (Advanced):
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs computational workflows to identify optimal reaction conditions by simulating energy profiles and solvent effects . This approach shortens development time by 30–50% by prioritizing high-yield pathways .
How should researchers address contradictions in reported biological activities of imidazo[1,2-b]pyrazole analogs?
Answer (Advanced):
Discrepancies may arise from purity variations or assay conditions. A systematic review should:
Compare synthetic methods (e.g., solvent purity, crystallization protocols) .
Validate biological assays using standardized protocols (e.g., Kinnamon et al., 2000 used in vitro antiparasitic screens with controlled cell lines) .
Analyze structural variations (e.g., substituent effects on bioavailability) using QSAR models .
What role do intermolecular interactions play in the solid-state stability of this compound?
Answer (Advanced):
Intermolecular forces, such as π–π stacking (3.643 Å between aromatic rings) and hydrogen bonds (O–H⋯N, 2.8–3.0 Å), dictate crystal packing and stability . These interactions influence solubility and melting points, which are critical for formulation. SCXRD data should be cross-referenced with thermal analysis (DSC/TGA) to correlate structural features with physicochemical properties .
How can factorial design optimize reaction conditions for this carboxamide?
Answer (Advanced):
A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
What analytical methods ensure purity and regulatory compliance for this compound?
Answer (Basic):
United States Pharmacopeia (USP) methods recommend HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment . Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C limits .
How do heterocyclic analogs inform SAR studies for this compound?
Answer (Advanced):
Comparing imidazo[1,2-b]pyrazoles with imidazo[1,2-a]pyrimidines reveals substituent effects on bioactivity. For example, replacing a pyrazole with a pyrimidine ring increases π-stacking potential but reduces solubility. Such insights guide rational modifications (e.g., introducing hydrophilic groups at C-7) .
What experimental pitfalls arise during scale-up of imidazo[1,2-b]pyrazole synthesis?
Answer (Advanced):
Heat transfer limitations in large batches may cause hotspots, leading to decomposition. Mitigation strategies include:
- Using flow reactors for exothermic steps .
- Optimizing stirring rates (≥500 rpm) to ensure homogeneity .
- Monitoring intermediates in real-time via PAT (Process Analytical Technology) tools .
How are machine learning models applied to predict biological activity?
Answer (Advanced):
Descriptor-based models (e.g., molecular weight, logP, H-bond donors) trained on datasets like Vanotti et al. (1994) predict IC50 values. For instance, random forest models achieve R² > 0.85 when trained on 100+ imidazo[1,2-b]pyrazole derivatives, enabling virtual screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
